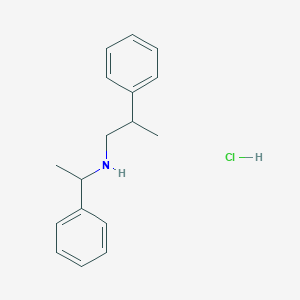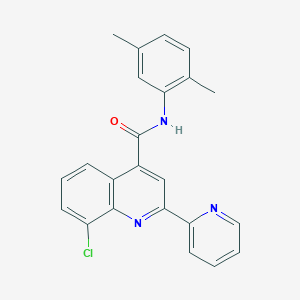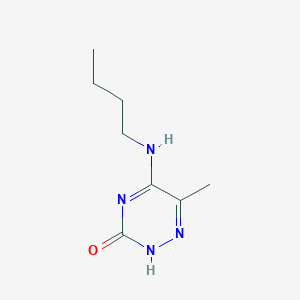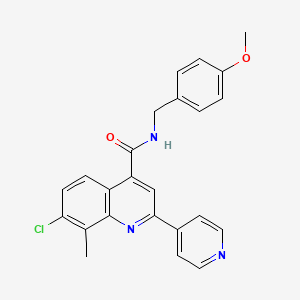
(1-phenylethyl)(2-phenylpropyl)amine hydrochloride
説明
(1-phenylethyl)(2-phenylpropyl)amine hydrochloride, also known as benzphetamine hydrochloride, is a sympathomimetic amine that has been used as an anorectic agent. It is a Schedule III controlled substance in the United States. Benzphetamine hydrochloride is chemically similar to amphetamine, and it has been shown to produce similar effects on the central nervous system.
作用機序
Benzphetamine hydrochloride acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine. It also inhibits the reuptake of these neurotransmitters, which prolongs their effects. This leads to increased alertness, improved mood, and decreased appetite.
Biochemical and Physiological Effects
Benzphetamine hydrochloride has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver, which can lead to hyperglycemia. Benzphetamine hydrochloride has been shown to decrease appetite and increase energy expenditure, which can lead to weight loss.
実験室実験の利点と制限
Benzphetamine hydrochloride has been used in laboratory experiments to study its effects on the central nervous system. It has been shown to produce similar effects to amphetamine, which makes it a useful tool for studying the mechanisms of action of sympathomimetic amines. However, its potential for abuse and the fact that it is a controlled substance limit its usefulness in some research settings.
将来の方向性
There are several potential future directions for research on (1-phenylethyl)(2-phenylpropyl)amine hydrochloridee hydrochloride. One area of interest is its potential use in treating ADHD. Studies have shown that (1-phenylethyl)(2-phenylpropyl)amine hydrochloridee hydrochloride can improve attention and reduce hyperactivity in children with ADHD. Another area of interest is its potential use in treating obesity. Benzphetamine hydrochloride has been shown to decrease appetite and increase energy expenditure, which could make it a useful tool for weight loss. Finally, there is potential for research on the long-term effects of (1-phenylethyl)(2-phenylpropyl)amine hydrochloridee hydrochloride use, particularly in terms of its effects on the cardiovascular system.
科学的研究の応用
Benzphetamine hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in regulating mood, attention, and motivation. Benzphetamine hydrochloride has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
2-phenyl-N-(1-phenylethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N.ClH/c1-14(16-9-5-3-6-10-16)13-18-15(2)17-11-7-4-8-12-17;/h3-12,14-15,18H,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJYFEKZVDRNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)C1=CC=CC=C1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenylethyl)(2-phenylpropyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide](/img/structure/B4762437.png)



![8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4762460.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762469.png)

![2-[3-(4-methoxyphenyl)isoxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4762489.png)
![2-ethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4762497.png)
![N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4762502.png)
![2-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4762503.png)
![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4762511.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B4762519.png)